Molecular weight and formula of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Molecular weight and formula of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: Structural Dynamics, Physicochemical Properties, and Synthetic Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are essential for developing highly selective therapeutics. 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 105211-00-5) is a prime example of such a scaffold. Featuring a bicyclic indane core substituted with a methoxy group and a carboxylic acid moiety, this molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound's physicochemical properties, its mechanistic utility in drug design, and a field-validated protocol for its integration into high-throughput synthetic workflows.
Physicochemical Identity & Structural Parameters
Before deploying any building block in a synthetic route, a rigorous understanding of its fundamental properties is required. The molecular weight and formula dictate the stoichiometric calculations, while the structural geometry influences downstream coupling efficiency.
The molecular formula of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is C11H12O3 , yielding a molecular weight of 192.21 g/mol [2]. The presence of the indane ring restricts the rotational freedom of the carboxylic acid, locking it into a predictable spatial orientation. Furthermore, the 7-methoxy substitution introduces a localized electron-rich domain that can act as a hydrogen bond acceptor, simultaneously increasing the overall lipophilicity of the molecule—a crucial factor for intracellular target engagement.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
|---|---|---|
| Chemical Name | 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | IUPAC standard nomenclature. |
| Molecular Formula | C11H12O3 | Baseline for stoichiometric and mass yield calculations. |
| Molecular Weight | 192.21 g/mol | Confirmed via mass spectrometry[3]. |
| Monoisotopic Mass | 192.07864 Da | Target mass for high-resolution LC-MS (ESI-) validation[4]. |
| CAS Registry Number | 105211-00-5 | Unique identifier for commercial sourcing[5]. |
| SMILES | COC1=CC=CC2=C1C(C(=O)O)CC2 | Structural input for computational docking and predictive modeling. |
Mechanistic Role in Drug Discovery: CFTR Modulators
The therapeutic targeting of the CFTR protein—a chloride channel defective in patients with cystic fibrosis—requires molecules that can either correct the folding of the mutated protein (correctors) or enhance its channel gating activity (potentiators).
The 7-methoxy indane core is strategically utilized in CFTR modulator design because of its unique steric bulk and lipophilic profile[6]. When coupled to a sulfonamide or complex amine, the indane structure provides a rigid, hydrophobic anchor that facilitates deep insertion into the transmembrane domains of the CFTR protein. The methoxy group at the 7-position prevents unwanted enzymatic oxidation at that site (improving metabolic half-life) while fine-tuning the electron density of the aromatic ring to optimize pi-pi stacking interactions within the receptor pocket.
Experimental Protocol: Sulfonamide Coupling Workflow
To utilize 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid effectively, one must overcome the inherent steric hindrance of the indane ring during amide or sulfonamide bond formation. The following step-by-step methodology is adapted from validated patent literature for synthesizing CFTR modulators[1], engineered here as a self-validating system to ensure maximum yield and purity.
Phase 1: Carboxylic Acid Activation
Causality: Direct coupling of a carboxylic acid to a weak nucleophile (like a sulfonamide) is thermodynamically unfavorable. Pre-activation converts the acid into a highly reactive intermediate.
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Preparation: In an inert atmosphere, dissolve 60.7 mg (0.224 mmol) of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in 2.0 mL of anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Activation: Add a coupling reagent (e.g., HATU, 1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
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Incubation: Stir the mixture at room temperature for exactly 30 minutes. This specific timeframe allows for complete conversion to the active ester while minimizing the risk of epimerization at the C1 position of the indane ring.
Phase 2: Nucleophilic Addition
Causality: Sulfonamides are notoriously poor nucleophiles due to the electron-withdrawing nature of the sulfonyl group. Elevated thermal energy is required to drive the reaction forward.
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Addition: Add 50 mg (0.224 mmol) of the target nucleophile (e.g., 5-hydroxynaphthalene-1-sulfonamide) to the activated mixture[6].
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Thermal Cycling: Seal the reaction vessel and heat to 70 °C. Maintain this temperature under continuous agitation for 72 hours. The extended duration compensates for the low nucleophilicity of the sulfonamide.
Phase 3: Self-Validating Quench and Extraction
Causality: The isolation phase must selectively partition the highly lipophilic product from unreacted starting materials and polar coupling byproducts.
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Quenching: Cool the reaction to ambient temperature. Add 5 mL of deionized water to quench any remaining active ester.
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pH Adjustment (Critical Step): Dropwise, add 1 N aqueous citric acid (approx. 0.5 mL) until the aqueous layer reaches pH ~4 [1]. Why pH 4? At this pH, the unreacted 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (pKa ~4.5) becomes protonated and highly organic-soluble, while the basic DIPEA is fully ionized and driven into the aqueous waste layer. This acts as a self-validating purification step.
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Extraction: Extract the mixture with 4 mL of DCM. Separate the organic layer, dry over anhydrous Na2SO4, and evaporate in vacuo to yield the crude product.
Analytical Validation Workflow
Figure 1: Synthetic and analytical workflow for integrating the indane building block into CFTR modulators.
For final validation of the starting material or the resulting coupled product, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed. When analyzing the pure 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, utilize negative electrospray ionization (ESI-). The predicted collision cross-section and monoisotopic mass dictate that the primary observable adduct will be the [M-H]- ion at m/z 191.07 [4].
References
-
PubChemLite: 105211-00-5 (C11H12O3) . Université du Luxembourg. Retrieved from [Link]
- Patent WO2018154519A1: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. Google Patents.
Sources
- 1. WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use - Google Patents [patents.google.com]
- 2. accelsci.com [accelsci.com]
- 3. 2,3-dihydro-1h-indene-1-acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 105211-00-5 (C11H12O3) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use - Google Patents [patents.google.com]
